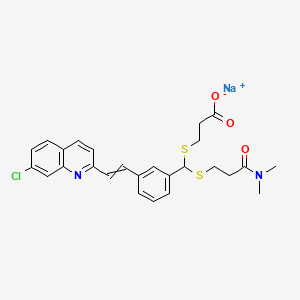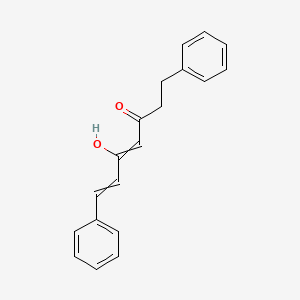
1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a hepta-4,6-dien-3-one backbone with hydroxy and diphenyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpent-1-en-3-one.
Hydroxylation: The next step is the hydroxylation of the intermediate product to introduce the hydroxy group at the 5th position.
Isomerization: The final step involves the isomerization of the double bonds to achieve the (4Z,6E) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl group can be reduced to form saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1,7-diphenylhepta-4,6-dien-3-one.
Reduction: Formation of 5-hydroxy-1,7-diphenylheptane.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one: Unique due to its specific double bond configuration and hydroxy substitution.
1,7-Diphenylhepta-4,6-dien-3-one: Lacks the hydroxy group, resulting in different chemical properties.
5-Hydroxy-1,7-diphenylheptane: Saturated version with different reactivity.
Uniqueness
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is unique due to its specific (4Z,6E) configuration, which imparts distinct stereochemical properties and reactivity compared to its analogs. This configuration can influence its interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C19H18O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2 |
InChI Key |
MJCANANSGRMBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


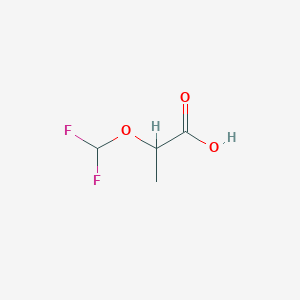
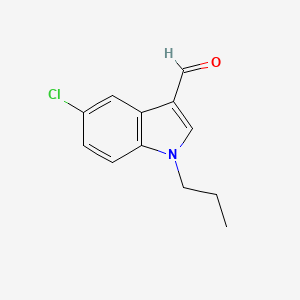
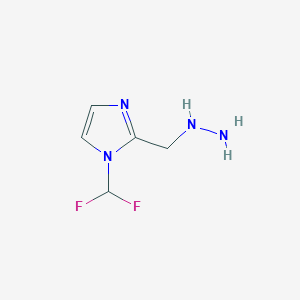


![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
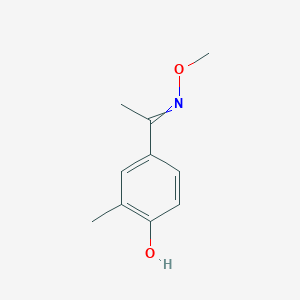
![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)
![7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)
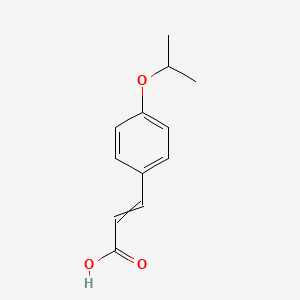
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
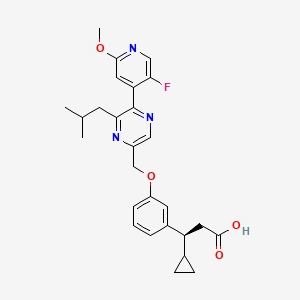
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
